Estrogen Receptor-IN-1: A Technical Guide to its Discovery and Development
Estrogen Receptor-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This has spurred the development of next-generation ERα antagonists with novel mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of Estrogen Receptor-IN-1 (ER-IN-1), a potent, dual-mechanism inhibitor of ERα. ER-IN-1, also referred to as compound 16 in its initial publication, demonstrates efficacy against both wild-type and mutant forms of ERα, offering a promising new avenue for the treatment of endocrine-resistant breast cancer.
Discovery and Rationale
The development of ER-IN-1 was based on the strategy of creating dual-mechanism ER inhibitors (DMERIs). These compounds are designed to antagonize ERα through two distinct molecular interactions within the ligand-binding domain (LBD). This dual engagement is hypothesized to result in a more profound and durable inhibition of receptor activity, particularly in the context of resistance-conferring mutations.
ER-IN-1 emerged from a structure-based drug design campaign aimed at creating molecules that not only directly block the coactivator binding site, a mechanism shared by selective estrogen receptor modulators (SERMs) like tamoxifen, but also induce a non-canonical antagonist conformation of the receptor.
Quantitative Biological Data
The biological activity of Estrogen Receptor-IN-1 has been characterized in various preclinical models. The following tables summarize the key quantitative data from these studies.
| Cell Line | Target | Assay Type | IC50 (nM) | Efficacy vs. 4OHT | Efficacy vs. Fulvestrant |
| MCF-7 (WT ERα) | ERα | Cell Proliferation | 11 | Greater | Equivalent |
| MCF-7 (Y537S ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |
| MCF-7 (D538G ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |
Table 1: In Vitro Efficacy of Estrogen Receptor-IN-1 in Breast Cancer Cell Lines. [1] 4OHT refers to 4-hydroxytamoxifen.
| Receptor | IC50 (µM) |
| ERα | 13 |
| ERβ | 5 |
Table 2: Inhibitory Concentration of Estrogen Receptor-IN-1 against ERα and ERβ.
Mechanism of Action
Estrogen Receptor-IN-1 exhibits a dual mechanism of ERα inhibition. One of its moieties occupies the ligand-binding pocket and sterically hinders the recruitment of coactivator proteins to the Activation Function 2 (AF-2) surface, a mechanism characteristic of SERMs. Simultaneously, a second pharmacophore on the molecule induces a novel conformational change in the ERα LBD, further stabilizing an antagonist state. This dual action is effective against wild-type ERα and, importantly, retains activity against common resistance-conferring mutations like Y537S and D538G, which promote a constitutively active conformation of the receptor.
Caption: Estrogen Receptor Signaling Pathway and Inhibition by ER-IN-1.
Experimental Protocols
Synthesis of Estrogen Receptor-IN-1 (Compound 16)
The synthesis of Estrogen Receptor-IN-1 is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the synthesis of related dual-mechanism estrogen receptor inhibitors with piperidine (B6355638) side chains.
Step 1: Synthesis of the Tetrasubstituted Olefin Core A McMurry coupling reaction is employed to construct the core scaffold. This involves the reductive coupling of two different ketone precursors in the presence of a low-valent titanium reagent.
Step 2: Introduction of the Piperidine Side Chain A nucleophilic substitution reaction is used to attach the piperidine-containing side chain. This typically involves the reaction of a phenolic intermediate with a suitable alkyl halide bearing the piperidine moiety.
Step 3: Final Modification and Purification The final steps may involve deprotection of protecting groups and purification of the final compound by column chromatography or high-performance liquid chromatography (HPLC) to yield Estrogen Receptor-IN-1.
Note: The exact, detailed synthetic route for compound 16 is proprietary to the discovering institution and not fully disclosed in the public domain. The above is a generalized representation based on the synthesis of analogous compounds.
MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of Estrogen Receptor-IN-1 on the proliferation of ERα-positive breast cancer cells.[2][3]
Materials:
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MCF-7 cells
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DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
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Phenol (B47542) red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS (csFBS)
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Estrogen Receptor-IN-1 (and other test compounds)
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Estradiol (B170435) (E2)
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96-well plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit or similar proliferation assay reagent
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Plate reader
Procedure:
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Cell Culture: Maintain MCF-7 cells in DMEM/F-12 with 10% FBS.
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Hormone Deprivation: Three to five days prior to the assay, switch the cells to phenol red-free DMEM/F-12 with 10% csFBS to deplete endogenous estrogens.
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Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
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Treatment: Treat the cells with a serial dilution of Estrogen Receptor-IN-1 or other test compounds, in the presence or absence of a low concentration of estradiol (e.g., 10 pM) to stimulate proliferation. Include appropriate vehicle controls.
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Incubation: Incubate the plates for 5-7 days.
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Proliferation Measurement: Measure cell proliferation using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
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Data Analysis: Plot the proliferation data against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Generation of ERα Mutant Cell Lines (Y537S and D538G)
The generation of stable cell lines expressing mutant ERα is crucial for evaluating the efficacy of inhibitors against clinically relevant resistance mutations. The CRISPR/Cas9 system is a common method for this purpose.[4][5][6]
Materials:
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MCF-7 or T47D cells
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CRISPR/Cas9 expression vector (e.g., pX458)
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Single guide RNA (sgRNA) targeting the ESR1 locus near the mutation site
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Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (Y537S or D538G) and a silent mutation to prevent re-cleavage
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Transfection reagent
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Fluorescence-activated cell sorting (FACS) instrument
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Single-cell cloning supplies
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Genomic DNA extraction kit
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Sanger sequencing reagents
Procedure:
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gRNA Design and Cloning: Design and clone the sgRNA into the CRISPR/Cas9 vector.
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Transfection: Co-transfect the cells with the CRISPR/Cas9-sgRNA plasmid and the ssODN donor template.
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FACS Sorting: If the CRISPR plasmid co-expresses a fluorescent marker (e.g., GFP), use FACS to isolate transfected cells.
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Single-Cell Cloning: Plate the sorted cells at a very low density to obtain single-cell-derived colonies.
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Expansion and Screening: Expand the individual clones and extract genomic DNA.
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Genotyping: Use PCR and Sanger sequencing to screen for clones that have correctly incorporated the desired mutation.
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Validation: Confirm the expression and functional consequences of the mutant ERα protein in the selected clones.
References
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. estrogen and MCF-7 proliferation assay - Cell Biology [protocol-online.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
